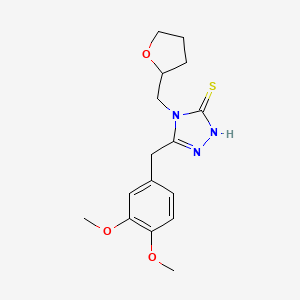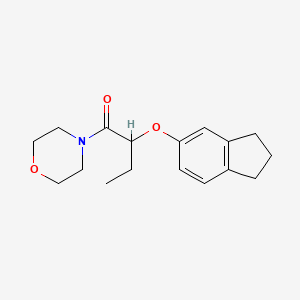![molecular formula C20H19ClN2O4 B4549278 3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B4549278.png)
3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Overview
Description
3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, dimethoxyphenyl, and dimethylphenyl groups attached to a pyrrole-dione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Scientific Research Applications
3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxyaniline with 2,3-dimethylbenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization and chlorination reactions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Uniqueness
Compared to similar compounds, 3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibits unique properties due to the presence of the 2,3-dimethylphenyl group. This structural feature influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
3-chloro-4-(2,5-dimethoxyanilino)-1-(2,3-dimethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-11-6-5-7-15(12(11)2)23-19(24)17(21)18(20(23)25)22-14-10-13(26-3)8-9-16(14)27-4/h5-10,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLGYGTZGKKFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4549197.png)
![N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4549198.png)
![1-(3-Chlorophenyl)-3-[2-[4-(4-methylsulfanylphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B4549204.png)

![N-butyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4549221.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4549228.png)
![N-(4-methoxyphenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4549240.png)


![2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B4549257.png)
![(5E)-5-[(1-benzyl-5-bromoindol-3-yl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4549259.png)
![(5Z)-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4549264.png)
![5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4549267.png)
![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4549279.png)
